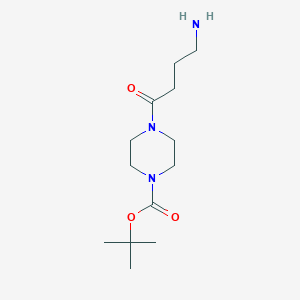

Tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC17452589

Molecular Formula: C13H25N3O3

Molecular Weight: 271.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H25N3O3 |

|---|---|

| Molecular Weight | 271.36 g/mol |

| IUPAC Name | tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-9-7-15(8-10-16)11(17)5-4-6-14/h4-10,14H2,1-3H3 |

| Standard InChI Key | MBMZCBYKNSYWPA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCCN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate, reflects its structure: a piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 4-position with a 4-aminobutanoyl moiety. The Boc group serves as a protective moiety for amines, while the 4-aminobutanoyl side chain introduces a primary amine terminal, enabling further functionalization.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 271.36 g/mol |

| IUPAC Name | tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCCN |

| InChI Key | MBMZCBYKNSYWPA-UHFFFAOYSA-N |

| PubChem CID | 28505609 |

The tert-butyl group enhances steric bulk, potentially improving metabolic stability, while the amide linkage in the 4-aminobutanoyl chain offers hydrogen-bonding capabilities critical for target engagement.

Synthesis and Manufacturing

Challenges in Synthesis

Key challenges include:

-

Regioselectivity: Ensuring acylation occurs exclusively at the piperazine’s 4-position.

-

Amine Reactivity: The primary amine in the 4-aminobutanoyl chain may require protection during synthesis to prevent side reactions.

-

Purification: Column chromatography or recrystallization is often necessary to isolate the pure product, given the compound’s polar functional groups .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

Piperazine derivatives are ubiquitous in drug discovery due to their conformational flexibility and ability to engage biological targets. Tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate’s primary amine and Boc group make it a versatile building block for:

-

Proteolysis-Targeting Chimeras (PROTACs): The amine can be conjugated to E3 ligase ligands, enabling targeted protein degradation, as demonstrated in MCL1 degraders .

-

Kinase Inhibitors: Similar structures are found in FDA-approved drugs like ribociclib, where the piperazine core mediates target binding .

Biological Activity

While direct pharmacological data for this compound are lacking, structurally related analogs exhibit:

-

Anticancer Activity: Piperazine-based PROTACs degrade oncoproteins like MCL1, inducing apoptosis in cancer cells .

-

Antimicrobial Properties: Piperazine derivatives disrupt bacterial cell wall synthesis or enzyme function.

Comparative Analysis with Related Compounds

Table 2: Comparison of Piperazine Derivatives

The 4-aminobutanoyl variant distinguishes itself through its aliphatic amine side chain, offering distinct steric and electronic properties compared to aromatic substituents .

Future Directions and Research Opportunities

Unanswered Questions

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

-

Target Identification: High-throughput screening could elucidate biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume